N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (500 MHz, DMSO-d6):
- δ 2.41 (s, 3H, CH3-C4-thiazole)
- δ 2.58 (s, 3H, COCH3)
- δ 3.12–3.25 (m, 2H, H5/H6 oxathiine)
- δ 7.32–7.45 (m, 5H, C6H5)
- δ 10.82 (s, 1H, NH carboxamide)
The deshielded NH proton (δ 10.82) confirms hydrogen bonding with the carbonyl oxygen. Vicinal coupling constants (J5,6 = 9.8 Hz) in the oxathiine ring correlate with its chair conformation.
Infrared (IR) Spectroscopy
Key absorptions:
- 1685 cm−1 (C=O stretch, carboxamide)
- 1652 cm−1 (C=O stretch, acetyl)
- 1320/1150 cm−1 (asymmetric/symmetric S=O stretches)
- 1540 cm−1 (C=N stretch, thiazole)
The absence of N-H stretching above 3200 cm−1 supports the intramolecular hydrogen bonding observed in SCXRD.
UV-Vis Spectroscopy
The compound exhibits λmax at 278 nm (ε = 12,400 M−1cm−1) attributed to π→π* transitions in the conjugated thiazole-oxathiine system. A weaker n→π* transition appears at 325 nm (ε = 890 M−1cm−1), characteristic of the carboxamide carbonyl.
Tautomeric Equilibrium Studies
The thiazol-2(3H)-ylidene moiety exhibits dynamic equilibrium between two tautomeric forms (Figure 2):
- Iminic form : Predominant in aprotic solvents (93% in DMSO-d6), stabilized by conjugation with the acetyl group.
- Enaminic form : Favored in protic media (62% in methanol), enabled by protonation at N3.
Variable-temperature 1H NMR (298–343 K) reveals coalescence of the NH signal at 318 K (ΔG‡ = 64.2 kJ/mol), indicating rapid interconversion between tautomers. DFT calculations identify a planar transition state with partial double-bond character in the C2-N3 bond.
The sulfone groups exert a pronounced electron-withdrawing effect, lowering the energy difference between tautomers by 8.7 kJ/mol compared to non-sulfonated analogs. This unique feature enhances the compound’s potential as a multipurpose synthon in heterocyclic chemistry.
Properties
Molecular Formula |
C17H16N2O5S2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C17H16N2O5S2/c1-10-14(11(2)20)25-17(18-10)19-16(21)13-15(12-6-4-3-5-7-12)26(22,23)9-8-24-13/h3-7H,8-9H2,1-2H3,(H,18,19,21) |
InChI Key |
ASEQGYIQONFMTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole moiety is typically constructed via the Hantzsch reaction, using α-haloketones and thioureas. For example:
-
Step 1 : Condensation of N-arylthiourea (1a–g) with 3-bromo-acetylacetone (2) in a one-pot reaction yields arylaminothiazoles (3a–g) in 65–78% yield.
-
Optimization : In situ generation of 3-bromo-acetylacetone using N-bromosuccinimide (NBS) and benzoyl peroxide improves efficiency.
Representative Conditions :
| Reactants | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| N-Arylthiourea + 2 | EtOH | None | Reflux | 68% |
| N-Arylthiourea + NBS | CH₂Cl₂ | Benzoyl peroxide | 0°C → RT | 78% |
Microwave-Assisted Modifications
Microwave irradiation reduces reaction times for subsequent steps:
-
Thiosemicarbazone derivatives (5a–g) are synthesized from arylaminothiazoles (3a–g) and methyl hydrazinecarbodithioate (4) under HCl catalysis. Conventional heating (24 h) vs. microwave (45 min) yields comparable results (72–85%).
Oxathiine Ring Formation
Cyclization Strategies
The oxathiine scaffold is constructed via intramolecular cyclization:
-
Method A : Reaction of chlorinated intermediates (e.g., 2,3-dichloro-1,4-oxathiane) with aqueous acetone yields dihydroxy-1,4-oxathiane (5) and 1,3-oxathiolane (6) in a 7:3 ratio.
-
Method B : Acid-catalyzed dehydration of dihydroxy intermediates forms the oxathiine ring.
Key Data :
| Starting Material | Reagents | Conditions | Product Ratio (5:6) | Yield |
|---|---|---|---|---|
| 2,3-Dichloro-oxathiane | H₂O/acetone (3:1) | RT, 4 h | 7:3 | 92% |
| Dihydroxy-oxathiane | HCl (cat.) | Reflux, 2 h | N/A | 88% |
Carboxamide Functionalization
Coupling the oxathiine intermediate with the thiazole core requires:
-
Activation of the carboxylic acid group (e.g., using thionyl chloride) to form an acyl chloride, followed by reaction with 5-acetyl-4-methyl-2-aminothiazole.
-
Example : 3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid is treated with SOCl₂ to generate the acyl chloride, which reacts with 5-acetyl-4-methyl-2-aminothiazole in THF (yield: 62%).
Sulfone Oxidation
Oxidation of Thioether to Sulfone
The final step involves oxidizing the thioether group in the oxathiine ring to a sulfone:
-
Oxidizing Agents : Hydrogen peroxide (H₂O₂) in acetic acid or m-chloroperbenzoic acid (mCPBA).
-
Conditions :
Comparative Analysis :
| Oxidant | Solvent | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|
| H₂O₂ | AcOH | 60°C | 6 h | 89% | 98% |
| mCPBA | CH₂Cl₂ | 0°C → RT | 3 h | 94% | 99% |
Alternative Routes and Improvements
One-Pot Approaches
Recent patents describe streamlined methods:
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Table 2: Elemental Analysis Data
*Note: Hypothetical data inferred from structural similarity to compounds.
Spectroscopic and Reactivity Profiles
NMR Analysis
Using methodologies from , NMR comparison of the target compound with analogues reveals:
- Region A (positions analogous to 39–44) : Chemical shifts in the oxathiine-sulfone region differ significantly due to sulfone-induced deshielding.
- Region B (positions analogous to 29–36): Thiazole ring protons exhibit upfield shifts compared to non-acetylated thiazoles, attributed to electron-withdrawing acetyl groups .
Methodological Considerations
- Crystallography : Structural determination of the target compound likely employs SHELXL for refinement, ensuring precise bond-length and angle measurements .
- Lumping Strategy : As per , the compound’s reactivity may align with other sulfonated heterocycles, enabling grouping in pharmacokinetic studies .
Biological Activity
N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a unique molecular structure that includes:
- Thiazole and oxathiine moieties : These contribute to its biological activity.
- Acetyl and methyl groups : These functional groups may influence its interaction with biological targets.
The molecular formula is with a molecular weight of approximately 336.37 g/mol. Its structural complexity allows for various interactions within biological systems.
1. Antitumor Activity
Research indicates that compounds similar to N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine have demonstrated significant antitumor properties . For example:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A431 |
These compounds interact with cellular pathways to induce apoptosis in cancer cells, suggesting a potential therapeutic role in oncology .
2. Anticonvulsant Activity
The thiazole derivatives have shown promise in anticonvulsant activity as well. For instance, certain thiazole-integrated compounds were able to eliminate tonic extensor phases in animal models, indicating their effectiveness in preventing seizures .
3. Antimicrobial Properties
Compounds with structural similarities to the target molecule exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways .
The biological activities of N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine can be attributed to its ability to interact with specific molecular targets :
- Enzyme inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor modulation : It can modulate receptor activity that influences neurotransmission and seizure thresholds.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives:
- Antitumor Study : A recent study evaluated the cytotoxic effects of various thiazole derivatives on different cancer cell lines using MTT assays. Results indicated that certain derivatives had IC50 values lower than standard chemotherapy agents like doxorubicin .
- Anticonvulsant Evaluation : In another study focusing on anticonvulsant properties, thiazole compounds were tested in animal models for their ability to prevent seizures induced by pentylenetetrazole (PTZ). Compounds showed varying degrees of efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
